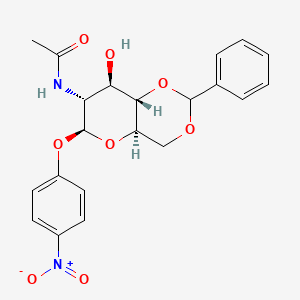

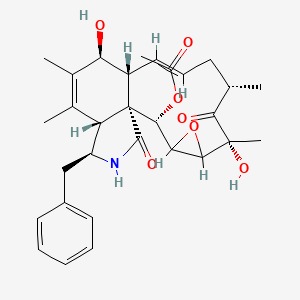

![molecular formula C₉H₁₈N₂ B1140388 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane CAS No. 76272-56-5](/img/structure/B1140388.png)

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane

Overview

Description

- Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is a compound that has been explored in different contexts, including its use as an intermediate in pharmaceutical synthesis and as a part of complex molecular structures in organic chemistry.

Synthesis Analysis

- The synthesis of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves multiple steps, including oxidation, Mannich reaction, synthesis of oxime, LiAlH4 reduction, and separation of endo- and exo-products. The total yield of this process has been reported to be over 16.8% (Du Hong-guang, 2011). Additionally, a novel protocol for the preparation of functionalized derivatives of this compound has been developed, involving cascade reactions with various substrates (Yinggang Duan et al., 2021).

Molecular Structure Analysis

- The molecular structure of derivatives of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane has been studied using techniques like IR, 1H, and 13C NMR spectroscopy, and X-ray diffraction. These studies reveal preferred flattened chair-chair conformations with the N-CH3 group in an equatorial disposition (I. Iriepa et al., 2010).

Chemical Reactions and Properties

- The compound has been used in various chemical reactions, including multicomponent cascade reactions and reactions forming amides and ureas. These reactions demonstrate the compound’s reactivity and versatility in synthesizing complex molecules (Yinggang Duan et al., 2021), (I. Iriepa et al., 1997).

Physical Properties Analysis

- The physical properties, including the crystal structure and conformational aspects of derivatives of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane, have been extensively studied. These studies provide insights into the stereochemistry and molecular conformation in various environments (I. Iriepa et al., 2010).

Chemical Properties Analysis

- Research on the chemical properties of this compound focuses on its reactivity in different chemical reactions and its role as an intermediate in synthesizing more complex molecules. Its ability to undergo various organic reactions makes it a valuable compound in synthetic chemistry (Yinggang Duan et al., 2021).

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

A comprehensive review highlights the efficacy of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds, which are resistant to conventional degradation processes. These compounds, found in dyes, pesticides, and various industrial chemicals, can be efficiently mineralized using AOPs, improving water treatment schemes. The review emphasizes the reactivity of ozone and Fenton processes towards amines, dyes, and pesticides, suggesting that degradation is highly pH-sensitive and varies with different process parameters. Cavitation is noted as a promising pre-treatment method to reduce costs, and hybrid methods under optimized conditions offer synergistic effects for specific effluents (Bhat & Gogate, 2021).

Synthesis and Biological Activities of 3-Azabicyclo Nonanone Derivatives

Another study focuses on the synthesis and biological activities of 3-azabicyclo nonanone derivatives, obtained through the Mannich reaction. These heterocyclic compounds are evaluated for their antibacterial and antifungal properties, with the presence of electron-withdrawing groups enhancing their activity. The synthesis process leverages the carbonyl group for functionalization, leading to various nitrogen and sulfur-containing heterocycles (Mazimba & Mosarwa, 2015).

Chemistry of Dicyanomethylene-derivatives in Heterocyclic Synthesis

Research on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases their utility as a privileged scaffold in the synthesis of various heterocycles. The unique reactivity of these compounds facilitates the generation of versatile dyes and heterocyclic compounds under mild conditions, highlighting their significance in synthetic chemistry and potential future applications (Gomaa & Ali, 2020).

Non-Isocyanate Polyurethanes from Multicyclic Carbonates

The development of non-isocyanate polyurethanes, utilizing carbon dioxide as a sustainable feedstock, represents an environmentally friendly alternative to conventional polyurethane synthesis. This approach features solvent-free synthesis, chemical degradation resistance, enhanced wear resistance, and the potential for application on wet substrates. The review discusses various synthesis methods, highlighting the industrial relevance of poly(hydroxy-urethane)s derived from multicyclic carbonates and aliphatic amines (Rokicki, Parzuchowski, & Mazurek, 2015).

Mechanism of Action

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is noted as an impurity in the synthesis of Granisetron HCl, a specific serotonin (5HT3) receptor antagonist . This suggests that it may have similar properties or actions, but the specific mechanism of action is not provided in the search results.

Safety and Hazards

Future Directions

The future directions for research and application of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane are not specified in the search results. Given its role as an impurity in the synthesis of a serotonin receptor antagonist , it may have potential applications in neuroscience or pharmacology. However, further research would be needed to confirm this.

properties

IUPAC Name |

(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3/t7?,8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZWHTQVHWHSHN-CBLAIPOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane | |

CAS RN |

76272-56-5 | |

| Record name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

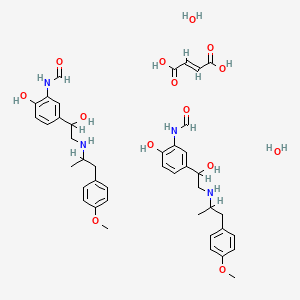

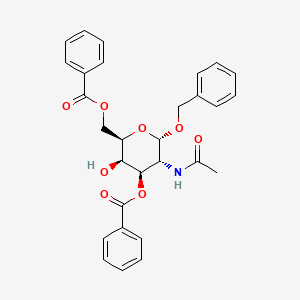

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)